molecular formula C13H8FNO4 B6391581 3-(4-Carboxy-3-fluorophenyl)picolinic acid, 95% CAS No. 1258618-15-3

3-(4-Carboxy-3-fluorophenyl)picolinic acid, 95%

Cat. No. B6391581
CAS RN: 1258618-15-3
M. Wt: 261.20 g/mol
InChI Key: FZDUBQYASPGJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Carboxy-3-fluorophenyl)picolinic acid, 95% (3-FPCA-95) is an organic compound with a unique combination of properties. It is a carboxylic acid with a fluorine atom attached to the phenyl ring. It has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in laboratory experiments.

Scientific Research Applications

3-(4-Carboxy-3-fluorophenyl)picolinic acid, 95% has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in laboratory experiments. It has been used as a reagent in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib and the antifungal drug itraconazole. It has also been used in the study of biochemical and physiological effects, such as the inhibition of enzymes involved in the metabolism of drugs, and the modulation of cell signaling pathways. Additionally, it has been used in laboratory experiments to study the effects of compounds on biological systems.

Mechanism of Action

The mechanism of action of 3-(4-Carboxy-3-fluorophenyl)picolinic acid, 95% is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of drugs, and the modulation of cell signaling pathways. It is believed that 3-(4-Carboxy-3-fluorophenyl)picolinic acid, 95% binds to enzymes involved in the metabolism of drugs, preventing them from breaking down the drug molecules. Additionally, it is believed that 3-(4-Carboxy-3-fluorophenyl)picolinic acid, 95% binds to cell signaling pathways, modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Carboxy-3-fluorophenyl)picolinic acid, 95% are not fully understood, but it is believed to have a variety of effects. It has been shown to inhibit enzymes involved in the metabolism of drugs, which could potentially lead to an increased concentration of the drug in the body. Additionally, it has been shown to modulate cell signaling pathways, which could potentially lead to changes in gene expression, protein synthesis, and cellular metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Carboxy-3-fluorophenyl)picolinic acid, 95% in laboratory experiments include its low cost and its ease of synthesis. Additionally, its unique combination of properties makes it an attractive option for research applications. The limitations of using 3-(4-Carboxy-3-fluorophenyl)picolinic acid, 95% in laboratory experiments include its lack of specificity and its potential to cause adverse effects.

Future Directions

There are a number of potential future directions for 3-(4-Carboxy-3-fluorophenyl)picolinic acid, 95% research. These include further investigation into its mechanism of action and its biochemical and physiological effects, as well as research into its potential therapeutic applications. Additionally, further research into its potential adverse effects and its potential for drug interactions is needed. Additionally, research into its potential applications in the synthesis of other pharmaceuticals is warranted. Finally, further research into its potential uses in laboratory experiments is needed.

Synthesis Methods

3-(4-Carboxy-3-fluorophenyl)picolinic acid, 95% can be synthesized from 4-fluorobenzoic acid and picolinic acid by a two-step reaction. The first step involves the reaction of 4-fluorobenzoic acid with a base, such as sodium hydroxide, to form the intermediate 4-fluorobenzoate. The second step involves the reaction of the intermediate 4-fluorobenzoate with picolinic acid to form 3-(4-Carboxy-3-fluorophenyl)picolinic acid, 95%. This synthesis method is simple and relatively inexpensive, making it an attractive option for research applications.

properties

IUPAC Name

3-(4-carboxy-3-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-10-6-7(3-4-9(10)12(16)17)8-2-1-5-15-11(8)13(18)19/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDUBQYASPGJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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